molecular formula C12H18BrNO B7338344 (2R)-1-[1-(2-bromophenyl)propan-2-ylamino]propan-2-ol

(2R)-1-[1-(2-bromophenyl)propan-2-ylamino]propan-2-ol

Cat. No.: B7338344
M. Wt: 272.18 g/mol
InChI Key: BJPNAAAGIIZABB-QVDQXJPCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-1-[1-(2-bromophenyl)propan-2-ylamino]propan-2-ol, also known as Br-APB, is a selective agonist for the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes.

Mechanism of Action

The mechanism of action of (2R)-1-[1-(2-bromophenyl)propan-2-ylamino]propan-2-ol involves the activation of mGluR5, which is a G protein-coupled receptor that is widely expressed in the brain and other tissues. Upon activation, mGluR5 can activate several intracellular signaling pathways, including the phospholipase C (PLC) pathway, the adenylyl cyclase (AC) pathway, and the mitogen-activated protein kinase (MAPK) pathway. These pathways can lead to changes in gene expression, protein synthesis, and cellular metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific experimental conditions and cell types used. Some of the reported effects include increased release of glutamate and dopamine, enhanced synaptic plasticity, modulation of pain perception, and neuroprotection against excitotoxicity and oxidative stress. This compound has also been shown to affect the activity of astrocytes and microglia, which are important glial cells that play a critical role in brain function and pathology.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2R)-1-[1-(2-bromophenyl)propan-2-ylamino]propan-2-ol in lab experiments is its high selectivity for mGluR5, which allows for specific modulation of this receptor without affecting other receptors or ion channels. This compound is also relatively stable and easy to handle, and its effects can be readily measured using various techniques such as electrophysiology, imaging, and biochemical assays. However, some of the limitations of using this compound include its relatively low potency compared to other mGluR5 agonists, its potential off-target effects at high concentrations, and its limited solubility in some experimental conditions.

Future Directions

There are several future directions for the use of (2R)-1-[1-(2-bromophenyl)propan-2-ylamino]propan-2-ol in scientific research. One area of interest is the role of mGluR5 in addiction and substance abuse, where this compound has been shown to modulate the rewarding effects of drugs of abuse such as cocaine and alcohol. Another area of interest is the potential therapeutic use of mGluR5 agonists in neurodegenerative diseases such as Alzheimer's and Parkinson's, where this compound has been shown to have neuroprotective effects. Additionally, the development of more potent and selective mGluR5 agonists based on the structure of this compound may lead to new therapeutic opportunities for various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of (2R)-1-[1-(2-bromophenyl)propan-2-ylamino]propan-2-ol involves the reaction between 2-bromobenzylamine and (R)-2-amino-1-propanol in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified by column chromatography to obtain the final compound. The synthesis of this compound has been described in several publications, including a patent by Eli Lilly and Company (US Patent 5,545,676).

Scientific Research Applications

(2R)-1-[1-(2-bromophenyl)propan-2-ylamino]propan-2-ol has been used extensively in scientific research to investigate the role of mGluR5 in various physiological and pathological processes. Some of the key areas of research include neuroscience, addiction, pain, and neurodegenerative diseases. This compound has been shown to modulate the release of neurotransmitters such as glutamate, dopamine, and GABA, and to affect synaptic plasticity and neuronal excitability.

Properties

IUPAC Name

(2R)-1-[1-(2-bromophenyl)propan-2-ylamino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO/c1-9(14-8-10(2)15)7-11-5-3-4-6-12(11)13/h3-6,9-10,14-15H,7-8H2,1-2H3/t9?,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPNAAAGIIZABB-QVDQXJPCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1Br)NCC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CNC(C)CC1=CC=CC=C1Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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